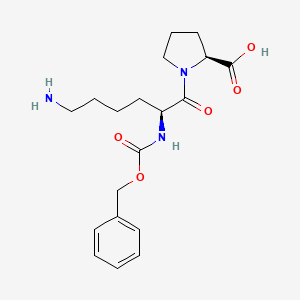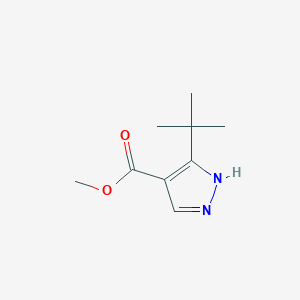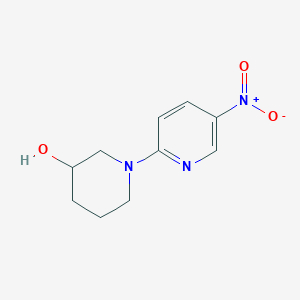
4-Chloro-7-iodoquinoline-3-carbonitrile
Overview
Description
4-Chloro-7-iodoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4ClIN2 . It has a molecular weight of 314.51 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-7-iodoquinoline-3-carbonitrile is 1S/C10H4ClIN2/c11-10-6 (4-13)5-14-9-3-7 (12)1-2-8 (9)10/h1-3,5H . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
4-Chloro-7-iodoquinoline-3-carbonitrile has a density of 1.991g/cm3 . It has a boiling point of 423.345ºC at 760 mmHg . The compound has a flash point of 209.832ºC .Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : 4-Chloro-7-iodoquinoline-3-carbonitrile has been used in the synthesis of novel 7-chloroquinoline derivatives, which have shown promising antibacterial and antioxidant activities .
- Methods of Application or Experimental Procedures : The compound was used in the synthesis of a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, 2,7-dichloroquinoline-3-carboxamide, 7-chloro-2-methoxyquinoline-3-carbaldehyde, 7-chloro-2-ethoxyquinoline-3-carbaldehyde, and 2-chloroquinoline-3-carbonitrile. The synthesis involved the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde .
- Results or Outcomes : The synthesized compounds were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. Some compounds showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm, respectively. The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and some compounds displayed the strongest antioxidant activity with IC 50 of 2.17 and 0.31 µ g/mL relative to ascorbic acid (2.41 µ g/mL), respectively .
Safety And Hazards
properties
IUPAC Name |
4-chloro-7-iodoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-3-7(12)1-2-8(9)10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWSNLPWKBALG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1I)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634130 | |
| Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-iodoquinoline-3-carbonitrile | |
CAS RN |
364793-64-6 | |
| Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593091.png)
![2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1593094.png)








![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)